2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide
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Description
Synthesis Analysis
While specific synthesis methods for this exact compound are not available in the search results, there are related studies on the synthesis of similar pyrimidinone compounds. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Another study reported an improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones .Scientific Research Applications
Radioligand Imaging Applications : This compound is related to a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been studied as selective ligands for the translocator protein (18 kDa). These ligands are used in radioligand imaging, particularly with PET (Positron Emission Tomography), to study various biological and pathological processes (Dollé et al., 2008).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents : Research has explored the synthesis of novel compounds derived from similar structures for their potential as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Agents Synthesis : Compounds with similar structures have been synthesized as potential antimicrobial agents. The antimicrobial screening of these compounds has shown good antibacterial and antifungal activities, comparable to established reference drugs (Hossan et al., 2012).
Anticancer Research : Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, structurally related to this compound, have been synthesized and tested for their anticancer activity. One compound specifically showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
HIV-1 Protease Inhibitors : Research involving pyrimidine bases as P2 ligands in HIV-1 protease inhibitors has shown that certain inhibitors with structures similar to this compound display significant antiviral activity against HIV-1, including drug-resistant variants. This suggests potential use in antiviral therapy (Zhu et al., 2019).
properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c1-30-12-10-23-19(27)14-26-16-5-4-9-24-20(16)21(28)25(22(26)29)11-8-15-6-7-17(31-2)18(13-15)32-3/h4-7,9,13H,8,10-12,14H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULWXUXEOMMZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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